2-(3-(Trifluoromethoxy)phenyl)quinazolin-4(1H)-one
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Overview
Description
2-(3-(Trifluoromethoxy)phenyl)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure substituted with a trifluoromethoxyphenyl group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-(3-(Trifluoromethoxy)phenyl)quinazolin-4(1H)-one typically involves a palladium-catalyzed three-component carbonylative reaction. This method uses trifluoroacetimidoyl chlorides and amines as starting materials, with a heterogeneous activated carbon fiber-supported palladium catalyst . The reaction conditions are optimized to achieve high efficiency and yield, with the catalyst being recyclable up to five times with minimal loss of activity .
Chemical Reactions Analysis
2-(3-(Trifluoromethoxy)phenyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core, leading to different structural analogs.
Substitution: The trifluoromethoxyphenyl group can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include palladium catalysts, trifluoroacetimidoyl chlorides, and various amines. The major products formed from these reactions are typically quinazolinone derivatives with modified functional groups .
Scientific Research Applications
2-(3-(Trifluoromethoxy)phenyl)quinazolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: This compound has shown potential as an antimicrobial and antifungal agent.
Industry: It is used in the development of new materials with unique physical and chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-(Trifluoromethoxy)phenyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(3-(Trifluoromethoxy)phenyl)quinazolin-4(1H)-one can be compared with other quinazolinone derivatives, such as:
2-(Trifluoromethyl)quinazolin-4(3H)-one: Similar in structure but with different substituents, leading to varied biological activities.
4,6,7-Trisubstituted quinazoline derivatives: These compounds contain additional substituents that can enhance their antitumor activity.
The uniqueness of this compound lies in its trifluoromethoxyphenyl group, which imparts distinct chemical and biological properties compared to other quinazolinone derivatives .
Properties
CAS No. |
83800-85-5 |
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Molecular Formula |
C15H9F3N2O2 |
Molecular Weight |
306.24 g/mol |
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H9F3N2O2/c16-15(17,18)22-10-5-3-4-9(8-10)13-19-12-7-2-1-6-11(12)14(21)20-13/h1-8H,(H,19,20,21) |
InChI Key |
GSQAQIYAEZQJSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC(=CC=C3)OC(F)(F)F |
Origin of Product |
United States |
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